molecular formula C9H8ClN3O4 B15151051 N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B15151051
M. Wt: 257.63 g/mol
InChI Key: FUBOKEYHEDZUPI-UHFFFAOYSA-N
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Description

N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is an organic compound belonging to the class of carbamates It is characterized by the presence of a nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed

    Substituted Carbamates: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carbamic Acid Derivatives: Formed from hydrolysis reactions.

Scientific Research Applications

N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H8ClN3O4

Molecular Weight

257.63 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C9H8ClN3O4/c1-6(10)12-17-9(14)11-7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H,11,14)

InChI Key

FUBOKEYHEDZUPI-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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